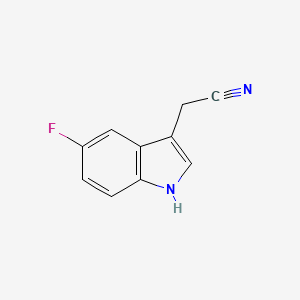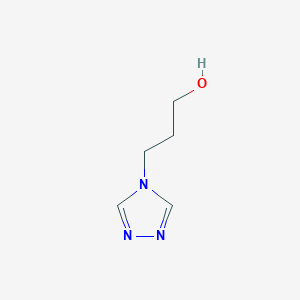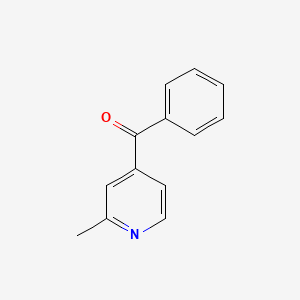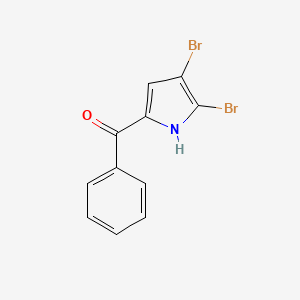
4,5-Dichloro-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,5-Dichloro-2-methylquinoline” is a chemical compound with the molecular formula C10H7Cl2N . It is a two-ring heterocyclic compound . The exact properties and applications of this specific compound are not widely documented in the literature.
Synthesis Analysis
The synthesis of quinoline and its analogues has been a subject of interest in the field of synthetic organic chemistry due to its versatile applications . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core with chlorine atoms at the 4 and 5 positions and a methyl group at the 2 position . The molecular weight of this compound is 212.08 .
Scientific Research Applications
Antimicrobial Applications
Research indicates that derivatives of 4,5-Dichloro-2-methylquinoline exhibit potent antimicrobial activities. For instance, compounds isolated from Citrullus colocynthis fruits, including 4-methylquinoline analogs, have demonstrated significant activities against foodborne bacteria, suggesting their potential as natural preservatives to enhance food safety and quality (Min-Gi Kim et al., 2014). Furthermore, novel chloroquinoline derivatives have been synthesized and evaluated for their antimicrobial activities, indicating promising applications in developing new antibacterial and antifungal agents (S. Murugavel et al., 2018).
Pharmaceutical Applications
This compound derivatives have been explored for their pharmaceutical applications, particularly in the synthesis of compounds with potential anticancer activities. A study reported the synthesis and evaluation of 2,4-Dichloro-6-methylquinoline for its cytotoxic and apoptotic activity against human oral carcinoma cell lines, highlighting its potential as an anti-cancer agent (R. Somvanshi et al., 2008). Another research project focused on the development of tubulin-polymerization inhibitors targeting the colchicine site, utilizing the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety, demonstrating significant in vitro cytotoxic activity and inhibition of tubulin assembly (Xiao-Feng Wang et al., 2014).
Chemical Structure and Spectroscopy Studies
The synthesis, characterization, and computational studies of biologically important hydroxyhaloquinolines and their derivatives have provided insights into their structure-activity relationships. These studies involve spectroscopic characterization and thermal analysis of divalent transition metal complexes of 8-hydroxyquinoline derivatives, offering valuable information for the design of new molecules with enhanced pharmacological properties (G. Małecki et al., 2010; K. .. Patel, H. S. Patel, 2017).
Mechanism of Action
Target of Action
It’s structurally similar compound, chlorquinaldol, is known to have bactericidal effects . The exact target of Chlorquinaldol is unknown, but it’s suggested that it may interact with several metal ions which act as critical enzyme cofactors .
Mode of Action
Chlorquinaldol, a structurally similar compound, is known to exert its bactericidal effect through an unknown mechanism . It’s suggested that 8-hydroxyquinolines, a class of compounds to which Chlorquinaldol belongs, are bidentate chelators of several metal ions which act as critical enzyme cofactors .
Biochemical Pathways
It’s worth noting that quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Result of Action
Quinoline derivatives are known to have various biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .
Biochemical Analysis
Biochemical Properties
4,5-Dichloro-2-methylquinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction of this compound with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Additionally, this compound has been found to bind to certain proteins, affecting their function and stability. For example, it can chelate metal ions, which are essential cofactors for many enzymatic reactions . By binding to these metal ions, this compound can modulate the activity of metalloenzymes, thereby influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis .
Moreover, this compound has been observed to affect gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in either upregulation or downregulation of specific genes, depending on the cellular context and the presence of other signaling molecules . Additionally, this compound can influence cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule, depending on the nature of the interaction .
For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term exposure. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals .
Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function. For instance, prolonged exposure can lead to alterations in cell signaling pathways, gene expression, and metabolic processes, which may result in changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological and biochemical changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response.
At high doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity, nephrotoxicity, and neurotoxicity . These effects are often dose-dependent and can vary based on the duration of exposure and the specific animal model used in the study.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases .
The interaction of this compound with these metabolic enzymes can influence metabolic flux and metabolite levels, potentially affecting the overall metabolic balance within the cell . Additionally, the metabolites of this compound may exhibit distinct biological activities, contributing to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For example, this compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters .
Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins in the extracellular matrix .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications .
For example, this compound may be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Similarly, it can be targeted to the mitochondria by mitochondrial targeting sequences, influencing mitochondrial function and metabolism .
properties
IUPAC Name |
4,5-dichloro-2-methylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-5-8(12)10-7(11)3-2-4-9(10)13-6/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFJONOGDIDNDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)

![1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1313421.png)








